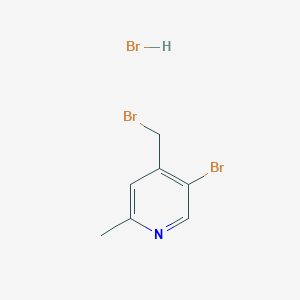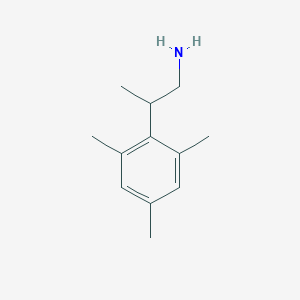
2-Mesitylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesitylpropan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of propanamine, where the propyl group is substituted with a mesityl group The mesityl group is a bulky aromatic ring with three methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Mesitylpropan-1-amine can be synthesized through several methods. One common method involves the alkylation of mesitylene with a suitable alkyl halide, followed by amination. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the mesitylene, allowing it to react with the alkyl halide. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Mesitylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro compounds, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Mesitylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bulky mesityl group can provide steric hindrance, which is useful in controlling reaction pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly in the context of amine oxidases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Mesitylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes such as amine oxidases, leading to the formation of imines or nitriles. The mesityl group can influence the binding affinity and specificity of the compound towards its molecular targets, affecting the overall biochemical pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Mesitylpropan-1-amine can be compared with other similar compounds, such as:
2-Methylpropan-1-amine: Lacks the bulky mesityl group, leading to different steric and electronic properties.
2-Phenylpropan-1-amine: Contains a phenyl group instead of a mesityl group, resulting in different reactivity and applications.
2-Isopropylpropan-1-amine: Has an isopropyl group, which is less bulky than the mesityl group, affecting its chemical behavior.
The uniqueness of this compound lies in its mesityl group, which provides significant steric hindrance and electronic effects, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3 |
InChI-Schlüssel |
OVRBXABKMLTOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)


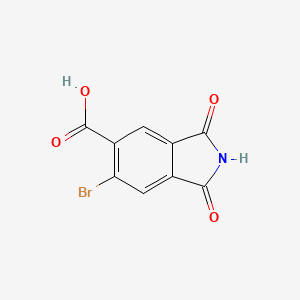
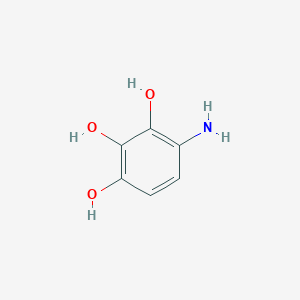
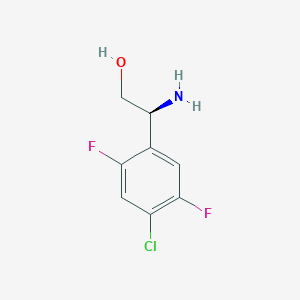
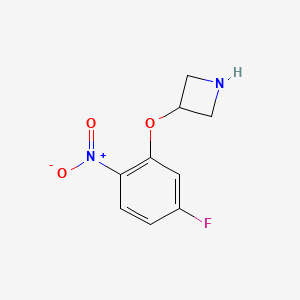


![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
